molecular formula C8H7ClN2 B1613176 4-Chloro-6-methyl-1H-indazole CAS No. 885521-74-4

4-Chloro-6-methyl-1H-indazole

Cat. No.: B1613176
CAS No.: 885521-74-4
M. Wt: 166.61 g/mol
InChI Key: UTHDVLOCAYLOSJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitrotoluene with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as copper or palladium, can enhance the efficiency of the cyclization process. Additionally, solvent-free conditions or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.

Scientific Research Applications

4-Chloro-6-methyl-1H-indazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

    4-Chloro-1H-indazole: Lacks the methyl group at the 6-position.

    6-Methyl-1H-indazole: Lacks the chlorine atom at the 4-position.

    4-Bromo-6-methyl-1H-indazole: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 4-Chloro-6-methyl-1H-indazole is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

4-chloro-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDVLOCAYLOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646491
Record name 4-Chloro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-74-4
Record name 4-Chloro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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